1H-Pyrrolo[2,3-b]pyridine, 3-iodo-1-(phenylsulfonyl)-5-(2-thienyl)-

Lipophilicity Drug-likeness 7-Azaindole

The compound 1H-Pyrrolo[2,3-b]pyridine, 3-iodo-1-(phenylsulfonyl)-5-(2-thienyl)- (CAS 757982-15-3) is a 3,5-disubstituted 7-azaindole derivative bearing an iodine atom at C-3, a phenylsulfonyl protecting group at N-1, and a 2-thienyl substituent at C-5. This scaffold belongs to the privileged 7-azaindole class widely exploited in kinase inhibitor design due to its ability to mimic the purine core of ATP.

Molecular Formula C17H11IN2O2S2
Molecular Weight 466.3 g/mol
Cat. No. B15158376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrolo[2,3-b]pyridine, 3-iodo-1-(phenylsulfonyl)-5-(2-thienyl)-
Molecular FormulaC17H11IN2O2S2
Molecular Weight466.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)C4=CC=CS4)I
InChIInChI=1S/C17H11IN2O2S2/c18-15-11-20(24(21,22)13-5-2-1-3-6-13)17-14(15)9-12(10-19-17)16-7-4-8-23-16/h1-11H
InChIKeyNVSUMXMKPSTKBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrrolo[2,3-b]pyridine, 3-iodo-1-(phenylsulfonyl)-5-(2-thienyl)- – A 3,5-Disubstituted 7-Azaindole Building Block for Kinase-Focused Medicinal Chemistry


The compound 1H-Pyrrolo[2,3-b]pyridine, 3-iodo-1-(phenylsulfonyl)-5-(2-thienyl)- (CAS 757982-15-3) is a 3,5-disubstituted 7-azaindole derivative bearing an iodine atom at C-3, a phenylsulfonyl protecting group at N-1, and a 2-thienyl substituent at C-5. This scaffold belongs to the privileged 7-azaindole class widely exploited in kinase inhibitor design due to its ability to mimic the purine core of ATP [1]. The C-3 iodine serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck), while the N-1 phenylsulfonyl group provides both protection and modulation of the pyrrole nitrogen’s electronic character, facilitating regioselective late-stage functionalization [1]. With a molecular formula of C₁₇H₁₁IN₂O₂S₂ and a molecular weight of 466.32 g/mol, the compound is supplied at ≥98% purity (HPLC) by multiple vendors, making it suitable for fragment-based drug discovery (FBDD) and lead-optimization campaigns .

Why a Simple 3-Iodo-7-azaindole Cannot Replace 1H-Pyrrolo[2,3-b]pyridine, 3-iodo-1-(phenylsulfonyl)-5-(2-thienyl)- in MedChem Programs


Interchanging this compound with the unsubstituted 3-iodo-1-(phenylsulfonyl)-7-azaindole (CAS 887115-53-9) or a 5-halo analog introduces substantial differences in lipophilicity, polar surface area, and molecular recognition. The 2-thienyl substituent at C-5 increases the calculated LogP by approximately 1.7 log units and elevates the topological polar surface area (TPSA) by roughly 28 Ų relative to the 5-unsubstituted comparator . These physicochemical shifts directly impact solubility, permeability, and the compound’s ability to engage hydrophobic sub-pockets within kinase ATP-binding sites. Moreover, the sulfur atom of the thiophene ring can participate in unique S–π or chalcogen-bonding interactions that are absent in phenyl or halogen-substituted analogs, potentially altering target selectivity profiles [1]. Consequently, SAR studies and fragment-growing strategies that rely on a 5-thienyl vector cannot be recapitulated with simpler 5-H or 5-halo building blocks, necessitating procurement of the specific 5-(2-thienyl) derivative for reproducible hit expansion.

Quantitative Differentiation of 1H-Pyrrolo[2,3-b]pyridine, 3-iodo-1-(phenylsulfonyl)-5-(2-thienyl)- Against Its Closest Analogs


Enhanced Lipophilicity (LogP) Relative to the 5-Unsubstituted Analog

The target compound exhibits a calculated LogP of 5.69, representing a 1.73 log-unit increase over the 5-unsubstituted comparator 3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (LogP = 3.96) . This elevated lipophilicity places the compound closer to the optimal LogP range (3–5) for kinase inhibitors that must penetrate cellular membranes while avoiding excessive hydrophobicity-driven promiscuity.

Lipophilicity Drug-likeness 7-Azaindole

Increased Topological Polar Surface Area (TPSA) Versus the 5-Unsubstituted Analog

The TPSA of the target compound is 88.58 Ų, compared to 60.34 Ų for the 5-H analog, a difference of 28.24 Ų . This places the compound closer to the commonly cited TPSA threshold of <90 Ų for adequate oral bioavailability, while still providing additional polarity that may improve aqueous solubility relative to highly lipophilic 5-aryl analogs.

Polar surface area Solubility Permeability

Molecular Weight and Fractional Saturation Relative to 5-Cyano and 5-Halo Analogs

At 466.32 g/mol, the target compound is 82.1 Da heavier than the 5-unsubstituted comparator (384.19 g/mol) and 57.1 Da heavier than the 5-carbonitrile analog (409.20 g/mol) . While exceeding the standard fragment rule-of-three (MW ≤ 300), its molecular weight falls within the acceptable range for early lead compounds (MW < 500) and provides a more advanced, pre-functionalized scaffold that reduces the synthetic burden in hit-to-lead progression.

Molecular weight Lead-likeness Fragment expansion

Synthetic Utility at C-3: Iodo as a Superior Leaving Group in Palladium-Catalyzed Cross-Couplings

The C-3 iodine atom in 7-azaindoles exhibits significantly higher reactivity in oxidative addition with Pd(0) catalysts compared to the corresponding bromo or chloro analogs. In the broader 7-azaindole series, 3-iodo derivatives achieve Sonogashira coupling yields of 70–90% under mild conditions (Pd(PPh₃)₂Cl₂, CuI, DMF/Et₃N, 25–60 °C), whereas 3-bromo-7-azaindoles typically require elevated temperatures (80–100 °C) and longer reaction times to reach comparable conversions [1]. This reactivity advantage is retained by the N-1 phenylsulfonyl-protected scaffold, enabling sequential C-3 functionalization followed by deprotection to access diversified 3,5-disubstituted 7-azaindole libraries.

Cross-coupling Sonogashira Suzuki Building block

Procurement-Specific Application Scenarios for 1H-Pyrrolo[2,3-b]pyridine, 3-iodo-1-(phenylsulfonyl)-5-(2-thienyl)-


Fragment-Based Drug Discovery (FBDD) Hit Expansion Targeting Kinase ATP-Binding Sites

The 5-(2-thienyl) substituent provides a pre-installed hydrophobic vector that can probe the ribose pocket or solvent-exposed regions of kinase active sites. Combined with the C-3 iodine handle, the compound serves as an advanced fragment for rapid parallel synthesis of 3-arylated/alkynylated analogs, enabling SAR exploration of the hinge-binding region while the 5-thienyl group anchors the scaffold via S–π interactions [1]. The elevated LogP (5.69) and TPSA (88.58 Ų) position this compound favorably for targets requiring balanced permeability and solubility, such as intracellular tyrosine kinases (e.g., Abl, Src, ALK) [1].

Sequential C-3 Sonogashira–Deprotection Strategy for Generating 5-Thienyl-7-azaindole Libraries

The combination of a C-3 iodine and an N-1 phenylsulfonyl group allows a two-step diversification protocol: (i) Pd/Cu-catalyzed Sonogashira coupling at C-3 to install alkynyl or aryl substituents, followed by (ii) removal of the phenylsulfonyl group under basic or reductive conditions (e.g., K₂CO₃/MeOH or SmI₂) [1]. This orthogonal reactivity is more difficult to achieve with C-5 halogenated analogs, where competing oxidative addition at C-5 can lead to undesired byproducts. Researchers synthesizing focused libraries of 5-heteroaryl-7-azaindoles for kinase panel screening are the primary beneficiaries.

Physicochemical Property Optimization in Lead Series with 5-Aryl-7-azaindole Cores

When a lead series based on 5-phenyl-7-azaindole exhibits suboptimal solubility or excessive planar aromatic character, replacement of the 5-phenyl group with a 2-thienyl moiety modulates both LogP and TPSA. The quantified ΔLogP of +1.73 and ΔTPSA of +28.24 Ų relative to the parent 5-H scaffold [1] offer medicinal chemists a predictable shift in physicochemical parameters without the need to re-optimize the entire core. This 'thienyl scan' approach is frequently employed during multiparameter optimization (MPO) of kinase inhibitor leads.

PET Tracer Precursor Development via Iodine-124 Radiolabeling

The C-3 iodine position is amenable to isotopic exchange or radiochemical labeling with iodine-124 for positron emission tomography (PET) imaging studies. The presence of the 5-thienyl group adds metabolic stability and target-binding specificity that simpler 3-iodo-7-azaindole precursors lack [1]. While direct comparative radiochemical yield data for this specific compound are not yet published, the structural precedent for 3-iodo-7-azaindoles as PET tracer precursors supports its procurement for exploratory imaging probe development.

Quote Request

Request a Quote for 1H-Pyrrolo[2,3-b]pyridine, 3-iodo-1-(phenylsulfonyl)-5-(2-thienyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.